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molecular formula C5H2ClN3 B106730 4-Chloropyrimidine-5-carbonitrile CAS No. 16357-68-9

4-Chloropyrimidine-5-carbonitrile

Cat. No. B106730
M. Wt: 139.54 g/mol
InChI Key: ZVJJQADVZUHQTR-UHFFFAOYSA-N
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Patent
US09156798B2

Procedure details

To a suspension of sodium hydride (60% dispersed in mineral oil, 315 mg, 7.88 mmol) in THF (20 mL) was added 2,2-difluoropropan-1-ol (757 mg, 7.88 mmol) at 0° C. and the resulting mixture was stirred for 1 h. Then 4-chloropyrimidine-5-carbonitrile (1.00 g, 7.16 mmol) was added in portions and the mixture was stirred at room temperature for 30 min. The reaction was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (500 mL×2). The combined organic layers were dried and concentrated and the residue was purified by silica gel chromatography column (12% ethyl acetate in petroleum ether) to afford the title compound (850 mg, 4.27 mmol, 58% yield) as a yellow solid. MS (ESI) m/z 200.0 [M+H]+.
Quantity
315 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
757 mg
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:8])([CH3:7])[CH2:5][OH:6].Cl[C:10]1[C:15]([C:16]#[N:17])=[CH:14][N:13]=[CH:12][N:11]=1>C1COCC1>[F:3][C:4]([F:8])([CH3:7])[CH2:5][O:6][C:10]1[C:15]([C:16]#[N:17])=[CH:14][N:13]=[CH:12][N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
315 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
757 mg
Type
reactant
Smiles
FC(CO)(C)F
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=NC=C1C#N

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (500 mL×2)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography column (12% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(COC1=NC=NC=C1C#N)(C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.27 mmol
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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